molecular formula C12H9ClO2 B5734227 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde CAS No. 68502-13-6

5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde

Cat. No.: B5734227
CAS No.: 68502-13-6
M. Wt: 220.65 g/mol
InChI Key: JVICCHCCYHIKQI-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9ClO2 It is characterized by a furan ring substituted with a 4-chloro-2-methylphenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde involves the reaction of 5-methylfuran-2-methanol with chloromethyl chloroformate in the presence of a base such as triethylamine or trimethylamine. The resulting intermediate is then subjected to further reaction with chloromethyl chloroformate under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments to manage the reactivity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: 5-(4-Chloro-2-methylphenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Chloro-2-methylphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its activity is determined by its interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde
  • 5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde
  • 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Uniqueness

5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVICCHCCYHIKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232485
Record name 5-(4-Chloro-2-methylphenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68502-13-6
Record name 5-(4-Chloro-2-methylphenyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68502-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-2-methylphenyl)-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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